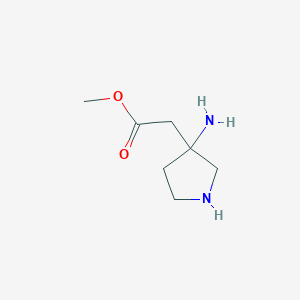![molecular formula C9H11BrN2OS B13257717 4-Bromo-1-methyl-5-{7-oxa-3-thiabicyclo[4.1.0]heptan-6-yl}-1H-pyrazole](/img/structure/B13257717.png)
4-Bromo-1-methyl-5-{7-oxa-3-thiabicyclo[4.1.0]heptan-6-yl}-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-methyl-5-{7-oxa-3-thiabicyclo[4.1.0]heptan-6-yl}-1H-pyrazole is a complex organic compound with a molecular formula of C9H11BrN2OS and a molecular weight of 275.17 g/mol . This compound is characterized by its unique bicyclic structure, which includes a pyrazole ring substituted with a bromine atom, a methyl group, and a 7-oxa-3-thiabicyclo[4.1.0]heptane moiety.
Preparation Methods
The synthesis of 4-Bromo-1-methyl-5-{7-oxa-3-thiabicyclo[4.1.0]heptan-6-yl}-1H-pyrazole involves several steps. One common method includes the reaction of 4-bromopyrazole with a suitable bicyclic precursor under controlled conditions . The reaction typically requires the use of a solvent such as dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3) to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature and pressure, to maximize yield and purity.
Chemical Reactions Analysis
4-Bromo-1-methyl-5-{7-oxa-3-thiabicyclo[4.1.0]heptan-6-yl}-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) and potassium thiocyanate (KSCN).
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxides.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of reduced derivatives.
Scientific Research Applications
4-Bromo-1-methyl-5-{7-oxa-3-thiabicyclo[4.1.0]heptan-6-yl}-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of new materials and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 4-Bromo-1-methyl-5-{7-oxa-3-thiabicyclo[4.1.0]heptan-6-yl}-1H-pyrazole involves its interaction with specific molecular targets. The compound is known to inhibit oxidative phosphorylation, ATP-32P exchange reaction, and calcium uptake in biological systems . These interactions suggest that the compound may interfere with energy metabolism and calcium signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
4-Bromo-1-methyl-5-{7-oxa-3-thiabicyclo[4.1.0]heptan-6-yl}-1H-pyrazole can be compared with other similar compounds, such as:
4-Bromo-1-methyl-5-{7-oxa-3-thiabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole: This compound has a similar structure but differs in the position of the bicyclic moiety.
5-Bromo-1-methyl-1H-pyrazole: This compound lacks the bicyclic moiety and has different chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the bicyclic structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H11BrN2OS |
|---|---|
Molecular Weight |
275.17 g/mol |
IUPAC Name |
4-bromo-1-methyl-5-(7-oxa-3-thiabicyclo[4.1.0]heptan-6-yl)pyrazole |
InChI |
InChI=1S/C9H11BrN2OS/c1-12-8(6(10)4-11-12)9-2-3-14-5-7(9)13-9/h4,7H,2-3,5H2,1H3 |
InChI Key |
XROPEPUWTGEESC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)Br)C23CCSCC2O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


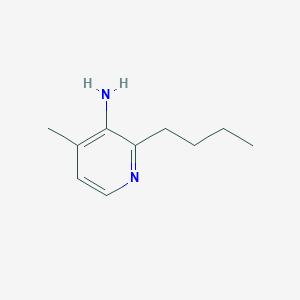
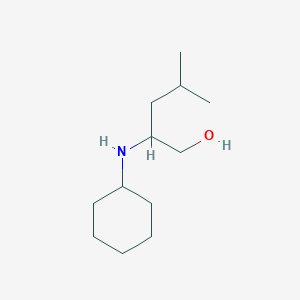
![4-{[(3-Methylphenyl)methyl]amino}pentan-1-ol](/img/structure/B13257647.png)


![{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}methanamine](/img/structure/B13257669.png)
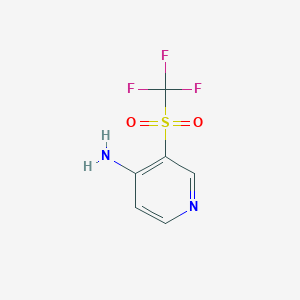
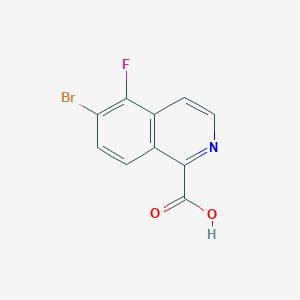
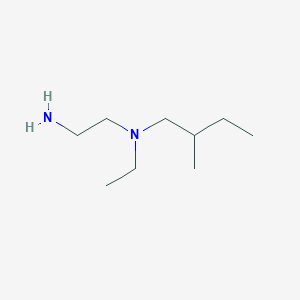
![(1S,3s)-1-(3,4-difluorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid](/img/structure/B13257693.png)
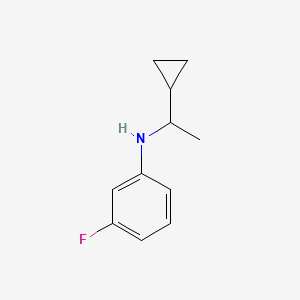
![2-[(3,4-Dimethylphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13257703.png)
![4-Fluoro-2-{1-[(propan-2-yl)amino]ethyl}phenol](/img/structure/B13257704.png)
